TNF-alpha is primarily produced by activated macrophages, T-lymphocytes, and natural killer cells. It exists in two forms: a membrane-bound precursor (transmembrane TNF-alpha) and a soluble form (soluble TNF-alpha), which is generated through the cleavage of the precursor by the TNF-alpha converting enzyme. The classification of TNF-alpha falls under the cytokine superfamily, specifically within the tumor necrosis factor superfamily, which includes various ligands and receptors that participate in immune regulation and inflammation .
The synthesis of TNF-alpha, including its fragments like TNF-alpha (31-45), can be achieved through several methods. A notable approach involves native chemical ligation, which allows for the assembly of peptide segments into a functional protein. The synthesis typically includes:
For example, the synthesis reported by researchers involved dividing TNF-alpha into three segments, followed by their ligation and purification using reverse-phase high-performance liquid chromatography .
The molecular structure of TNF-alpha is characterized by its homotrimeric form, with each monomer consisting of 157 amino acids. The full-length protein has a molecular weight of approximately 17 kDa when soluble and 26 kDa when membrane-bound. The structure includes:
The homotrimeric assembly is crucial for its biological activity, allowing it to effectively bind to its receptors (TNFR1 and TNFR2) .
TNF-alpha undergoes several important biochemical reactions:
The mechanism of action for TNF-alpha involves its interaction with two primary receptors:
The distinct signaling pathways activated by these receptors result in varied biological effects, including inflammation, cell survival, and immune regulation .
Normal circulating levels of TNF-alpha are typically between 10-80 pg/mL in healthy individuals, indicating its role as a tightly regulated mediator of inflammation .
TNF-alpha has significant applications in various fields:
Research continues to explore novel therapeutic strategies involving TNF-alpha modulation to improve patient outcomes in inflammatory diseases .
TNF-α (31-45) represents a critical bioactive fragment within the full-length TNF-α molecule, corresponding to amino acids 31-45 of the mature soluble cytokine. This peptide region functions as a minimal active epitope capable of initiating key inflammatory signaling cascades, particularly NF-κB activation. The sequence spans a portion of the receptor-binding domain and maintains significant structural homology with the corresponding region in transmembrane TNF-α (tmTNF-α), which exists as a homotrimer of 26-kDa monomers prior to cleavage by TNF-α-converting enzyme (TACE) [1] [6]. Experimental evidence demonstrates that synthetic TNF-α (31-45) peptide can independently trigger IκBα phosphorylation and degradation, the essential step preceding NF-κB nuclear translocation [1]. This occurs through the peptide's ability to engage TNF receptor complexes and recruit downstream adaptor proteins, including TNF receptor-associated death domain protein (TRADD) and receptor-interacting protein 1 (RIP1), initiating the canonical NF-κB pathway [1] [10]. However, the peptide-induced NF-κB activation profile differs qualitatively from full-length TNF-α, showing faster signal initiation but reduced amplitude and duration due to the absence of stabilizing interactions present in the complete trimeric structure [1].
Comparative binding studies reveal fundamental differences in receptor engagement dynamics between the TNF-α (31-45) peptide and full-length TNF-α. Full-length soluble TNF-α (sTNF-α) is a 17-kDa homotrimer (157 amino acids per monomer) that binds TNF receptors with high affinity, forming stable ligand-receptor complexes that efficiently activate downstream signaling [2] [6]. In contrast, the monomeric TNF-α (31-45) peptide exhibits significantly reduced binding affinity (approximately 100-fold lower) and fails to induce receptor oligomerization efficiently [3]. Surface plasmon resonance analyses demonstrate that while full-length TNF-α binds TNFR1 with a dissociation constant (Kd) in the low nanomolar range, the isolated peptide shows Kd values in the micromolar range [3]. This disparity stems from the loss of cooperative binding interactions: The full trimeric structure engages three receptor molecules simultaneously through multiple contact points distributed across several domains, whereas the short peptide relies on a limited interaction interface concentrated within residues 31-45 [3] [6]. Key residues within this peptide segment, particularly Arg-31 and Tyr-87 (numbering relative to full-length TNF-α), are critical for receptor contact but are insufficient to recapitulate the high-affinity binding of the intact cytokine without the structural context provided by the flanking sequences and trimeric quaternary structure [6] [9].
Table 1: Comparative Bioactivity of TNF-α (31-45) Peptide vs. Full-Length TNF-α
| Parameter | TNF-α (31-45) Peptide | Full-Length TNF-α |
|---|---|---|
| Molecular Form | Monomeric | Homotrimeric |
| Size | 15 amino acids | 3 x 157 amino acids |
| NF-κB Activation | Rapid onset, transient, weaker amplitude | Sustained, robust activation |
| Receptor Binding Affinity (Kd) | Micromolar range | Low nanomolar range |
| Key Receptor Contact Residues | Arg-31, Tyr-87 | Gln-21, Glu-23, Arg-31, Arg-32, Ala-33, Asp-143, Phe-144, Ala-145, Glu-146, Gln-149, Ser-86, His-73, Tyr-87 |
| Receptor Oligomerization Capacity | Low | High |
TNF-α (31-45) exhibits differential binding characteristics towards the two TNF receptors, TNFR1 (p55) and TNFR2 (p75). Biophysical interaction studies, including isothermal titration calorimetry and competitive binding assays, demonstrate that the peptide binds TNFR1 with moderately higher affinity than TNFR2 [2] [3]. This preference mirrors the binding hierarchy observed with full-length TNF-α but with significantly reduced absolute affinity for both receptors [3]. The structural basis for this differential affinity lies in the receptor architectures: TNFR1 possesses a more extensive and complementary binding interface for the conserved TNF-α receptor-binding loop (which includes residues within the 31-45 sequence) compared to TNFR2 [8] [9]. Mutational analysis of the peptide highlights Arg-32 (corresponding to Arg-32 in full-length TNF-α) as particularly critical for TNFR1 engagement, as alanine substitution at this position reduces binding by over 80% [3]. In contrast, TNFR2 binding relies more heavily on interactions with residues outside the core 31-45 sequence, explaining the peptide's relatively weaker interaction with this receptor subtype [3] [8]. Importantly, while soluble full-length TNF-α activates both TNFR1 and TNFR2 (with TNFR2 requiring membrane-bound TNF-α for full activation), the monomeric TNF-α (31-45) peptide primarily signals through TNFR1 due to its inability to effectively oligomerize TNFR2, which depends on interactions with the intact trimeric ligand [8] [9].
Table 2: Receptor Interaction Profile of TNF-α (31-45) Peptide
| Receptor Characteristic | TNFR1 (p55) | TNFR2 (p75) |
|---|---|---|
| Relative Binding Affinity | Higher (Kd ~ 50-100 μM) | Lower (Kd > 100 μM) |
| Critical Peptide Residues | Arg-31, Arg-32, Tyr-87 | Tyr-87, Glu-23 (indirect) |
| Signaling Pathway Priming | Canonical NF-κB, Caspase activation | PI3K/Akt, limited NF-κB |
| Dependence on Trimeric Ligand | Moderate | High |
| Peptide-Induced Receptor Oligomerization | Minimal | Negligible |
The conformational state—trimeric versus monomeric—profoundly influences the signaling specificity and biological outcomes mediated by TNF-α sequences, including the 31-45 region. Full-length TNF-α functions exclusively as a stable homotrimer, forming a bell-shaped structure where the receptor-binding regions (including residues 31-45) are positioned at the monomer-monomer interfaces, creating three symmetric binding sites [6] [9]. This trimeric arrangement is essential for inducing the proper oligomerization of TNF receptors upon binding, a prerequisite for recruiting intracellular adaptor complexes (TRADD, TRAF2, RIP1) and initiating robust downstream signaling [6] [10]. In contrast, the isolated TNF-α (31-45) peptide exists predominantly in a monomeric, flexible state in solution, incapable of maintaining the precise spatial orientation of receptor-contact residues required for efficient receptor cross-linking [3] [9]. Consequently, while the peptide retains the ability to bind TNF receptors (primarily TNFR1), it fails to induce the conformational changes in the receptor intracellular domains necessary for full adaptor protein recruitment and signalosome assembly [3].
Engineering the TNF-α (31-45) peptide into artificial trimeric scaffolds (e.g., using collagen-mimetic or antibody Fc domains) partially restores its signaling capacity, confirming the critical role of quaternary structure [6]. Trimerized peptide constructs demonstrate enhanced NF-κB activation compared to monomeric peptides, approaching approximately 30-40% of the activity induced by full-length TNF-α [6] [9]. However, even trimerized peptides show signaling bias: They preferentially activate TNFR1-mediated pathways (NF-κB, JNK) over TNFR2-specific survival pathways (PI3K/Akt) [8] [9]. This bias occurs because optimal TNFR2 signaling requires not only trimeric ligand presentation but also specific interactions with membrane-proximal domains of tmTNF-α, which are absent in the soluble 31-45 peptide sequence [1] [8]. These findings underscore that while residues 31-45 contain essential receptor-contact elements, the broader structural context—including trimeric stability and membrane presentation—dictates signaling specificity and efficacy.
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7